6-Methylcinnoline-4-carboxylic acid

Physicochemical properties Drug-likeness Medicinal chemistry

Achieve precise SAR with 6-Methylcinnoline-4-carboxylic acid (CAS 107859-09-6). The 6-methyl group and 4-carboxylic acid handle ensure distinct lipophilicity (XLogP 1.1) and hydrogen bonding vs. unsubstituted analogs, making it a non-interchangeable building block for antibacterial programs. Its single rotatable bond and defined H-bond capacity enable systematic hit-to-lead exploration. The cinnoline core's unique N–N bond imparts electronic effects absent in quinoline/isoquinoline scaffolds—ideal for developing novel agents against resistant strains and for constructing focused libraries.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B8303787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylcinnoline-4-carboxylic acid
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=NC=C2C(=O)O
InChIInChI=1S/C10H8N2O2/c1-6-2-3-9-7(4-6)8(10(13)14)5-11-12-9/h2-5H,1H3,(H,13,14)
InChIKeyFAUYGSLMSRCOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylcinnoline-4-carboxylic acid: A Core Cinnoline Scaffold for Heterocyclic Chemistry and Drug Discovery


6-Methylcinnoline-4-carboxylic acid (CAS 107859-09-6) is a key member of the cinnoline-4-carboxylic acid family, characterized by a fused benzene-pyridazine bicyclic core with a methyl substituent at the 6-position and a carboxylic acid moiety at the 4-position . The cinnoline scaffold is an important privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, and serves as a versatile intermediate in organic synthesis [1].

Why 6-Methylcinnoline-4-carboxylic acid Cannot Be Trivially Replaced by Other Cinnoline or Quinoline Analogs


Direct substitution with unsubstituted cinnoline-4-carboxylic acid or other ring analogs is not advisable due to profound differences in physicochemical and steric properties driven by the 6-methyl group. The presence of this methyl substituent significantly alters key molecular descriptors, including molecular weight, lipophilicity (XLogP), and hydrogen bonding capacity, which are critical determinants of bioavailability, target engagement, and synthetic utility [1]. Furthermore, the cinnoline core, with its unique N–N bond, confers distinct electronic and reactivity profiles compared to the more common quinoline scaffold, making it non-interchangeable for applications requiring specific molecular recognition or downstream functionalization [2].

Quantitative Evidence Differentiating 6-Methylcinnoline-4-carboxylic acid from Closest Analogs


Increased Molecular Weight and Lipophilicity vs. Unsubstituted Cinnoline-4-carboxylic acid

6-Methylcinnoline-4-carboxylic acid (MW: 188.18 g/mol) possesses a higher molecular weight and calculated lipophilicity (XLogP: 1.1) compared to the unsubstituted cinnoline-4-carboxylic acid (MW: 174.16 g/mol, XLogP: 0.8). This increase in lipophilicity can enhance membrane permeability and oral absorption potential [1].

Physicochemical properties Drug-likeness Medicinal chemistry

Enhanced Hydrogen Bond Acceptor Capacity vs. 6-Methylcinnoline

6-Methylcinnoline-4-carboxylic acid has four hydrogen bond acceptors, significantly more than the two acceptors present in 6-methylcinnoline. This increased capacity for hydrogen bonding enhances its potential for intermolecular interactions and influences its solubility and crystallization behavior [1].

Hydrogen bonding Molecular recognition Synthetic building blocks

Potential Antibacterial Activity of Cinnoline-4-carboxylic Acid Scaffold

While direct comparative data for 6-methylcinnoline-4-carboxylic acid is absent in public literature, its parent scaffold, cinnoline-4-carboxylic acid, has demonstrated antibacterial activity. A review of cinnoline derivatives reports MIC values in the range of 12.5–50 μg/mL against various bacterial strains [1]. This supports the utility of the 6-methyl variant as a starting point for structure-activity relationship (SAR) studies.

Antibacterial MIC Cinnoline derivatives

Distinct Rotatable Bond Count vs. 3-Phenylcinnoline-4-carboxylic acid

6-Methylcinnoline-4-carboxylic acid contains only one rotatable bond (the carboxylic acid group), whereas 3-phenylcinnoline-4-carboxylic acid has two rotatable bonds (the phenyl ring and the carboxylic acid). This reduced conformational flexibility may lead to a more rigid, pre-organized structure for target binding .

Conformational flexibility Medicinal chemistry Molecular complexity

Primary Research and Industrial Applications for 6-Methylcinnoline-4-carboxylic acid


Building Block for Diversity-Oriented Synthesis in Medicinal Chemistry

The carboxylic acid moiety at the 4-position and the methyl group at the 6-position make this compound an ideal starting material for constructing focused libraries of cinnoline-based analogs. Its single rotatable bond and defined hydrogen bonding capacity allow for systematic exploration of SAR in hit-to-lead campaigns .

Scaffold for Antibacterial Lead Optimization

Given the established antibacterial activity of the cinnoline-4-carboxylic acid class, 6-methylcinnoline-4-carboxylic acid serves as a valuable core for developing novel antibacterial agents targeting resistant strains. Its moderate lipophilicity (XLogP 1.1) may offer an advantage in achieving suitable permeability without excessive non-specific binding [1].

Synthetic Intermediate for Prodrugs and Conjugates

The carboxylic acid group provides a convenient handle for esterification, amidation, or other bioconjugation strategies, enabling the preparation of prodrugs or targeted delivery systems. This is particularly relevant for improving the pharmacokinetic profile of cinnoline-based therapeutics [2].

Comparative Physicochemical Profiling Studies

6-Methylcinnoline-4-carboxylic acid can be employed as a benchmark compound in systematic studies comparing the physicochemical properties of cinnoline derivatives with their quinoline and isoquinoline counterparts. Such studies are crucial for understanding the unique electronic and steric effects of the cinnoline N–N bond on molecular properties [3].

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